N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by:
- Acetamide moiety: Substituted with a 3,5-dichlorophenyl group, introducing electron-withdrawing chlorine atoms that may enhance lipophilicity and influence receptor binding.
- Triazole core: A 4H-1,2,4-triazol-3-yl scaffold modified at position 4 with a 4-methylphenyl group (para-methyl substitution) and at position 5 with a pyridin-4-yl group. The pyridine ring at position 5 provides a heteroaromatic system capable of hydrogen bonding or π-π stacking interactions.
- Sulfanyl linker: Connects the triazole and acetamide moieties, contributing to molecular flexibility and electronic effects.
Properties
Molecular Formula |
C22H17Cl2N5OS |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-2-4-19(5-3-14)29-21(15-6-8-25-9-7-15)27-28-22(29)31-13-20(30)26-18-11-16(23)10-17(24)12-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
OBSISQKLEUHJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange reactions or nucleophilic substitution at the triazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer or infections.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may bind to active sites, inhibiting or modulating the activity of the target. Pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogues (Table 1):
Table 1: Substituent Comparison of Triazole-Acetamide Derivatives
Key Insights from Structural Modifications
Acetamide Substituents: The 3,5-dichlorophenyl group (target compound and ) is associated with enhanced lipophilicity compared to the 3,5-dimethoxyphenyl group in , which may improve membrane permeability but reduce solubility.
Triazole Substituents :
- Pyridinyl Position : The pyridin-4-yl group (target compound, ) allows for axial π-π stacking, whereas pyridin-2-yl () may enable edge-to-face interactions.
- Allyl vs. 4-Methylphenyl : The allyl group in introduces conformational flexibility, possibly affecting entropic penalties during binding.
Biological Implications :
- Anti-exudative activity was reported for triazole derivatives with furan-2-yl substituents (e.g., 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl in ), suggesting that heterocyclic substituents at position 5 are critical for bioactivity. The target compound’s pyridin-4-yl group may similarly modulate activity.
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